molecular formula C8H7ClOS B13538815 4-(4-Chlorothiophen-2-yl)but-3-en-2-one

4-(4-Chlorothiophen-2-yl)but-3-en-2-one

Cat. No.: B13538815
M. Wt: 186.66 g/mol
InChI Key: QQWNYFHKDJNBGZ-NSCUHMNNSA-N
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Description

4-(4-Chlorothiophen-2-yl)but-3-en-2-one is an organic compound that features a thiophene ring substituted with a chlorine atom and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one typically involves the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then brominated using N-bromosuccinimide (NBS) and subsequently treated with amines through nucleophilic substitution to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorothiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(4-Chlorothiophen-2-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects . The compound’s thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorothiophen-2-yl)but-3-en-2-one is unique due to its combination of a thiophene ring and a butenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

(E)-4-(4-chlorothiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7ClOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+

InChI Key

QQWNYFHKDJNBGZ-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CS1)Cl

Canonical SMILES

CC(=O)C=CC1=CC(=CS1)Cl

Origin of Product

United States

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